1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione 1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 891867-22-4
VCID: VC11906544
InChI: InChI=1S/C19H18N2O3/c1-14-6-3-4-7-15(14)13-20-10-11-21(19(23)18(20)22)16-8-5-9-17(12-16)24-2/h3-12H,13H2,1-2H3
SMILES: CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

CAS No.: 891867-22-4

Cat. No.: VC11906544

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione - 891867-22-4

Specification

CAS No. 891867-22-4
Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name 1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]pyrazine-2,3-dione
Standard InChI InChI=1S/C19H18N2O3/c1-14-6-3-4-7-15(14)13-20-10-11-21(19(23)18(20)22)16-8-5-9-17(12-16)24-2/h3-12H,13H2,1-2H3
Standard InChI Key OVYXUJMXAGPHMR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC
Canonical SMILES CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC

Introduction

Synthesis Methods

The synthesis of tetrahydropyrazine derivatives often involves condensation reactions between appropriate precursors. For example, a common method might involve the reaction of a diamine with a dicarbonyl compound in the presence of a catalyst.

Biological Activity

While specific biological activity data for 1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is not available, tetrahydropyrazines have been explored for various pharmacological properties, including antimicrobial and antifungal activities.

Research Findings

Given the lack of specific data on this compound, research findings would typically focus on related compounds within the tetrahydropyrazine class. These compounds have shown promise in medicinal chemistry due to their versatility and potential biological activities.

Data Tables

Since specific data for 1-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is not available, a general table for tetrahydropyrazine derivatives might look like this:

PropertyGeneral Tetrahydropyrazine Derivatives
Molecular FormulaCxHyNzOw
Molecular WeightVariable
SolubilityModerate in organic solvents
StabilityGenerally stable under normal conditions
Biological ActivityPotential antimicrobial and antifungal

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator